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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13000567

Get Quote

Executive Summary

5,7-Dimethylbenzo[d]isothiazole (CoHoNS, MW 163.24 Da) is a substituted bicyclic
heterocycle often utilized as a scaffold in the synthesis of bioactive compounds, including
antivirals and saccharide receptors.[1][2] Accurate identification of this compound requires
distinguishing it from its structural isomers (e.g., benzothiazoles) and homologous derivatives.

This guide details the specific MS fragmentation pathways of the 5,7-dimethyl derivative,
contrasting them with the parent benzo[d]isothiazole and its isomer, benzothiazole. The
presence of methyl groups at the 5 and 7 positions introduces characteristic mass shifts and
inductive stabilization effects that define its spectral fingerprint.

Chemical Structure & Properties[2][3][4][5][6][7]1[8]
[9]

o |[UPAC Name: 5,7-Dimethyl-1,2-benzisothiazole

e Molecular Formula: CoHaNS
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e Monoisotopic Mass: 163.0456 Da
o Core Scaffold: Benzo[d]isothiazole (S atom at position 1, N at position 2).
o Substituents: Methyl groups at positions 5 and 7 (benzene ring).

Fragmentation Analysis (EI-MS)

The electron ionization (El) mass spectrum of 5,7-Dimethylbenzo[d]isothiazole is governed
by the lability of the isothiazole ring (S—N bond) and the stability of the substituted benzene

core.

Primary Fragmentation Pathways

The molecular ion (M*, m/z 163) is typically the base peak or highly abundant due to the
aromatic stability of the fused system.

e Loss of HCN (Hydrogen Cyanide):

o Mechanism: Cleavage of the isothiazole ring involving the N(2)—C(3) bond and the S(1)—
N(2) bond.

o Transition: m/z 163

m/z 136 (
m = 27 Da).

o Fragment Structure: A thioketene-like or mercaptophenyl cation species (rearranged). This
is the diagnostic pathway for isothiazoles.

e Loss of CS (Carbon Monosulfide):
o Mechanism: Extrusion of the sulfur atom and C(3) carbon.
o Transition: m/z 163

m/z 119 (

m = 44 Da).
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o Note: This pathway competes with HCN loss but is often less intense in isothiazoles
compared to benzothiazoles.

o Loss of Methyl Radical ([3]*CHs):
o Mechanism: Benzylic-type cleavage of the 5- or 7-methyl groups.
o Transition: m/z 163

m/z 148 (
m = 15 Da).

o Significance: Confirms the presence of alkyl substituents on the aromatic ring.

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of ion decomposition.
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Caption: Proposed EI-MS fragmentation tree for 5,7-Dimethylbenzo[d]isothiazole showing
primary losses of HCN, CS, and Methyl radicals.
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Comparative Analysis: Target vs. Alternatives

Distinguishing 5,7-Dimethylbenzo[d]isothiazole from its isomers is critical in synthesis

validation.

Comparison Table

5,7-

Benzo[d]isothiazole

Dimethylbenzothiazo

Feature Dimethylbenzo[d]isot
_ (Parent) le (Isomer)
hiazole (Target)
Molecular lon (M) m/z 163 m/z 135 m/z 163
Base Peak Typically m/z 163 m/z 135 m/z 163
-HCN (27 Da) -HCN (27 Da) -HCN (27 Da)
Primary Loss
m/z 136 m/z 108 m/z 136
-CS (44 Da) -CS (44 Da) -CS (44 Da)
Secondary Loss
m/z 119 m/z 91 m/z 119
o m/z 148 (Variable
Methyl Loss m/z 148 (Distinctive) Absent ) ]
intensity)
Retro-Diels-Alder rare
RDA Fragmentation Not prominent Not prominent in simple

benzothiazoles

Key Differentiator

Relative Intensity:
Isothiazoles often
show higher
abundance of [M-
HCN] due to the

Lack of alkyl
fragments (m/z 148

Isotopic Pattern:
Identical, but retention
time in GC differs

absent). o
weaker S-N bond significantly.
compared to the S-C
bond in thiazoles.[4]
Distinguishing Isomers
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e Vs. Benzothiazoles: While both lose HCN, the mechanism differs.[5] In benzo[d]isothiazole,
the N is adjacent to the benzene ring (via C-C bond) and S (via S-N bond). In benzothiazole,
N is separated from S by a carbon. The cleavage of the S-N bond in isothiazoles is
energetically more favorable, often leading to a sharper onset of the [M-HCN] fragment.

e Vs. Positional Isomers (e.g., 4,6-Dimethyl): MS alone is often insufficient to distinguish 5,7-
dimethyl from 4,6-dimethyl isomers. NMR spectroscopy (coupling constants of aromatic
protons) is required for definitive positional assignment.[6][7]

Experimental Protocol for Identification

To replicate these results, the following protocol is recommended for GC-MS analysis.

Sample Preparation

e Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or
Dichloromethane.

o Concentration: Dilute to approx. 10 ppm for full-scan acquisition.

e Filtration: Filter through a 0.22 um PTFE syringe filter to remove particulates.

Instrument Parameters (GC-MS)

e Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
e Carrier Gas: Helium at 1.0 mL/min (constant flow).
e Inlet Temp: 250°C (Split mode 10:1).
e Oven Program:
o Initial: 60°C (hold 1 min).
o Ramp: 20°C/min to 280°C.
o Final: 280°C (hold 5 min).

e lonization: Electron Impact (El) at 70 eV.[8]
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e Source Temp: 230°C.

e Scan Range: m/z 40-300.

Workflow Diagram
Sample Dissolution Injection GC Separation Elution El lonization Fragmentation Mass Analyzer Detection Data Analysis
(MeOH/DCM) (HP-5MS Column) (70 eV) (Quadrupole/ToF) (Extract lon Chromatogram)

Click to download full resolution via product page

Caption: Standard GC-MS workflow for the structural validation of substituted
benzo[d]isothiazoles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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